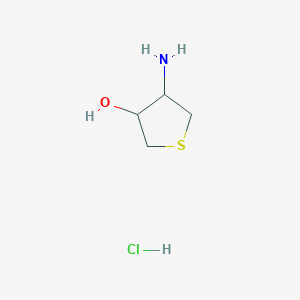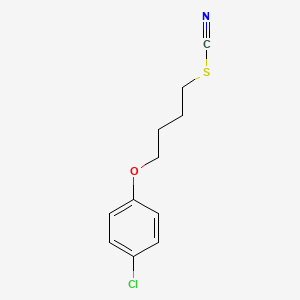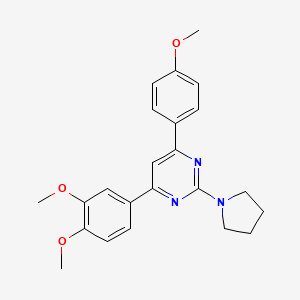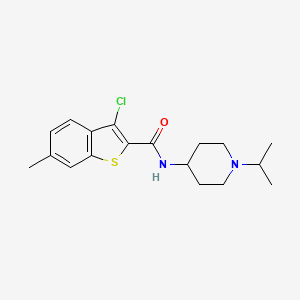
rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis: is a chemical compound with a unique structure that includes a thiolane ring and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis typically involves the formation of the thiolane ring followed by the introduction of the amino group. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved. For example, the synthesis might involve the use of a chiral catalyst to obtain the cis configuration .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction of the amino group can yield primary amines.
Scientific Research Applications
rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
- rac-(3R,4S)-3-methylpiperidin-4-ol hydrochloride, cis
- rac-(3R,4S)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4S)-4-methyloxolan-3-amine hydrochloride, cis
Comparison: rac-(3R,4S)-4-aminothiolan-3-ol hydrochloride, cis is unique due to its thiolane ring structure, which imparts distinct chemical reactivity compared to the piperidine, pyrrolidine, and oxolan derivatives. This uniqueness makes it particularly valuable in applications requiring specific thiol reactivity .
Properties
IUPAC Name |
4-aminothiolan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-3-1-7-2-4(3)6;/h3-4,6H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEGUFCZWYSGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![ETHYL 2-[4-(BENZOYLAMINO)-2,5-DIMETHOXYANILINO]-2-OXOACETATE](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-[1,3-Dioxo-2-(pyridine-4-carbonylamino)isoindole-5-carbonyl]benzoic acid](/img/structure/B4987014.png)
![2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B4987024.png)




![1-(3,4-Dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B4987050.png)


![2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]-N-prop-2-enylacetamide](/img/structure/B4987061.png)

